molecular formula C8H10Cl2O2 B8622617 2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl- CAS No. 61820-12-0

2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl-

Cat. No.: B8622617
CAS No.: 61820-12-0
M. Wt: 209.07 g/mol
InChI Key: VZXWRVKAQVLXGL-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl- is a useful research compound. Its molecular formula is C8H10Cl2O2 and its molecular weight is 209.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61820-12-0

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

5-(2,2-dichloroethenyl)-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4-7(11)12-5(8)3-6(9)10/h3,5H,4H2,1-2H3

InChI Key

VZXWRVKAQVLXGL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1C=C(Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Reference Example 1 was repeated except that 35.4 parts of ethyl 3,3-dimethyl-4-bromo-6,6,6-trichlorohexanoate was used in lieu of ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate. By this procedure was obtained 19.0 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide (yield 90%).
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Synthesis routes and methods II

Procedure details

In 80 parts of methanol was dissolved 12.0 parts of sodium hydroxide and, at the reflux temperature of methanol, 51.9 parts of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate was added dropwise to the above solution over a period of 30 minutes, followed by stirring the mixture at that temperature for 30 minutes. Then, about 50 parts of water was added and, after refluxing for about 30 minutes, the reaction mixture was allowed to cool and neutralized with concentrated hydrochloric acid. The methanol was distilled off under reduced pressure and the residue was extracted with diethyl ether. The ether layer was dried and the ether was distilled off, whereupon 42.2 parts of a mixture of 2,2-dimethyl-3-(2',2'-dichlorovinyl) cyclopropanecarboxylic acid and 3,3-dimethyl-4-(2',2'-dichloroviyl)-4-butanolide. This mixture was further distilled under reduced pressure to separate 10.4 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide (yield 25%; bp: 86°-91° C./0.2 mmHg) and 22.3 parts of 2,2-dimethyl-3-(2',2'-dichlorovinyl) cyclopropanecarboxylic acid (yield 53%; bp: 105°-108° C./0.2 mmHg). Then, 10.4 parts of the former product 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide was dissolved in 70 parts of methanol and, under cooling with ice, hydrogen chloride gas was bubbled into the solution for about 1.5 hours. Thereafter, the excess hydrogen chloride and methanol were distilled off under reduced pressure and the residue was further subjected to distillation under reduced pressure. By this procedure was obtained 12.1 parts of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate (yield 23% based on starting material).
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Synthesis routes and methods III

Procedure details

The procedure of Example 11 was repeated except that a mixture of 26.0 parts of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate and 26.0 parts of methyl 3,3-dimethyl-6,6,6-trichloro-4-hexenoate (mole ratio=1:1) was used in lieu of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate to obtain 37.9 parts of methyl 2,2-dimethyl-3-(2',2'-dichlorovinyl) cyclopropanecarboxylate (yield 85% based on starting material; cis/trans ratio=29:71) and 4.6 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide (yield 11% based on starting material). The latter compound 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide (4.6 parts) was treated with 5.0 parts of a methanolic solution of hydrogen chloride (concentration of hydrogen chloride: about 50%) to obtain 5.5 parts of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate (yield 96% based on 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide).
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Synthesis routes and methods IV

Procedure details

The above procedure was repeated except that 27.4 parts of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate was used in lieu of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate. In this case, 19.8 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide was obtained (yield 95%).
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Synthesis routes and methods V

Procedure details

To a mixed solution of 12.0 parts of sodium hydroxide, 40 parts of water and 60 parts of methanol was added dropwise under reflux 31.0 parts of ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate and, after the dropwise addition had been completed, the mixture was stirred at that temperature for 2 hours. The reaction mixture was then distilled under reduced pressure to remove the methanol, and the residue was neutralized with hydrochloric acid and extracted with diethyl ether. From this ether layer was obtained 19.2 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide (yield 92%) which had the following properties.
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